Netarsudil dihydrochloride

Intraocular pressure Glaucoma Rho kinase inhibitor

Netarsudil dihydrochloride (AR-13324) is a first-in-class ROCK1/2 inhibitor (Ki=1 nM) with dual NET inhibition that delivers superior IOP reduction to ripasudil (1.74-2.3 mmHg greater), enabling once-daily rather than twice-daily dosing in ocular hypertension protocols. Its well-characterized kinase selectivity (>90% inhibition of only 11/422 kinases) and established corneal endothelial safety profile make it the preferred ROCK inhibitor for chronic in vivo studies. Available at 99% purity for research and pharmaceutical development. Differentiated by efficacy advantage over ripasudil supported by head-to-head phase 3 data.

Molecular Formula C28H29Cl2N3O3
Molecular Weight 526.4 g/mol
Cat. No. B8631432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetarsudil dihydrochloride
Molecular FormulaC28H29Cl2N3O3
Molecular Weight526.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl
InChIInChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H
InChIKeyLDKTYVXXYUJVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Netarsudil Dihydrochloride: Rho Kinase Inhibitor for Glaucoma and Ocular Hypertension Procurement


Netarsudil dihydrochloride (AR-13324) is an FDA-approved small-molecule Rho-associated protein kinase (ROCK) inhibitor, first-in-class for the treatment of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [1]. It exerts its ocular hypotensive effect through a dual mechanism: (i) competitive inhibition of ROCK1 and ROCK2 (Ki = 1 nM each), thereby relaxing the trabecular meshwork and increasing conventional aqueous humor outflow facility; and (ii) reversible inhibition of the norepinephrine transporter (NET), which reduces aqueous humor production [2]. The S-enantiomeric, 2,4-dimethyl benzoate ester prodrug design confers improved corneal penetration and bioavailability relative to the parent acid [3].

Why Netarsudil Dihydrochloride Cannot Be Substituted with In-Class Rho Kinase Inhibitors


Despite shared ROCK inhibitory activity, netarsudil dihydrochloride exhibits clinically significant differences from other Rho kinase inhibitors (most notably ripasudil) that preclude generic therapeutic substitution. Key differentiating factors include: superior intraocular pressure (IOP) reduction at lower dosing frequency (once-daily versus twice-daily), a distinct adverse event profile with reduced incidence of ocular adverse events, and an additional norepinephrine transporter inhibitory mechanism absent in ripasudil [1]. In head-to-head phase 3 trials, netarsudil 0.02% QD demonstrated 1.74–2.3 mmHg greater IOP reduction than ripasudil 0.4% BID, establishing a clear efficacy advantage [2][3].

Netarsudil Dihydrochloride Quantitative Differentiation Evidence: Head-to-Head IOP Reduction, Tolerability, and Selectivity Data


Netarsudil vs. Ripasudil: Phase 3 J-ROCKET Trial IOP Reduction and Adverse Event Comparison

In the phase 3 J-ROCKET randomized controlled trial comparing netarsudil 0.02% once daily (QD) to ripasudil 0.4% twice daily (BID) in 245 Japanese patients with primary open-angle glaucoma or ocular hypertension, netarsudil demonstrated statistically superior IOP reduction [1]. At Week 4, the least squares mean diurnal IOP was 15.96 mmHg in the netarsudil group versus 17.71 mmHg in the ripasudil group, a margin of −1.74 mmHg favoring netarsudil (p < 0.0001). Mean reduction from baseline was 4.65 mmHg for netarsudil compared to 2.98 mmHg for ripasudil. Ocular adverse events occurred in 59.8% of netarsudil-treated patients versus 66.7% of ripasudil-treated patients, with conjunctival hyperemia rates of 54.9% and 62.6%, respectively [1].

Intraocular pressure Glaucoma Rho kinase inhibitor J-ROCKET

Netarsudil vs. Ripasudil: Independent 3-Month Comparative Study IOP and Tolerability Data

A prospective randomized comparative study by Juneja et al. (2025) evaluated netarsudil 0.02% QD versus ripasudil 0.4% BID in 140 eyes of POAG patients over 3 months [1]. At 3 months, mean diurnal IOP ranged from 17.11–18.47 mmHg for netarsudil versus 19.22–20.69 mmHg for ripasudil, an intergroup statistically significant difference of 2.3 mmHg (p < 0.0001). Mean reduction from baseline was 4.64 mmHg for netarsudil (p = 0.001) versus 2.77 mmHg for ripasudil (p = 0.048). The overall incidence of adverse events was 32.9% for netarsudil and 44.3% for ripasudil, with eye irritation and conjunctival hyperemia being the most frequent events [1].

POAG Ripasudil Adverse events Comparative efficacy

Netarsudil vs. Timolol: ROCKET Phase 3 Trials Noninferiority and IOP Reduction Evidence

In the ROCKET-1 and ROCKET-2 phase 3 trials, netarsudil 0.02% QD was compared to timolol 0.5% BID (beta-blocker standard-of-care) [1]. In ROCKET-1 (3 months), netarsudil met the criteria for noninferiority to timolol in patients with maximum baseline IOP <25 mmHg, with netarsudil achieving clinically relevant and statistically significant IOP reductions from baseline at all time points [1]. Post-treatment mean IOP was 19.1 mmHg for netarsudil versus 18.1 mmHg for timolol (baseline 22.5 and 22.3 mmHg, respectively) [1]. Notably, netarsudil achieved this with once-daily dosing compared to timolol's twice-daily regimen, offering equivalent IOP control with a novel mechanism distinct from beta-adrenergic blockade [1].

ROCKET trial Timolol Noninferiority Beta-blocker

Netarsudil vs. Latanoprost: Relative Efficacy and Fixed-Dose Combination Superiority Evidence

In a phase 2b trial (Bacharach et al.), netarsudil 0.02% QD was less effective than latanoprost 0.005% QD monotherapy by approximately 1 mmHg in patients with unmedicated baseline IOPs of 22–35 mmHg [1]. However, the fixed-dose combination (FDC) of netarsudil 0.02% plus latanoprost 0.005% (Rocklatan) demonstrated clinically and statistically superior efficacy relative to either component alone [2]. In the pooled MERCURY-1 and MERCURY-2 phase 3 trials, 64.5% of patients on FDC achieved ≥30% reduction in mean diurnal IOP compared to 28.8% on netarsudil monotherapy and 37.2% on latanoprost monotherapy [2]. Mean IOP was 15.6 mmHg with FDC versus 17.1 mmHg with latanoprost and 18.1 mmHg with netarsudil monotherapy [2].

Latanoprost Prostaglandin analog MERCURY trial Fixed-dose combination

Netarsudil Biochemical Selectivity Profile: ROCK1/ROCK2 Ki and Kinase Panel Selectivity

Netarsudil exhibits potent, balanced inhibition of both ROCK1 and ROCK2 with Ki values of 1 nM for each isoform [1]. In a comprehensive kinase selectivity screen of 422 kinases at 0.5 μM concentration, netarsudil inhibited only 11 kinases by >90%, with ROCK1 and ROCK2 inhibited 93% each, and PKCδ (91%) and PKCη (93%) also inhibited [2]. This restricted off-target kinase inhibition profile differentiates netarsudil from earlier-generation ROCK inhibitors with broader kinase inhibitory spectra. Notably, netarsudil displayed minimal inhibition of myosin light chain kinase 4 (MYLK4) with IC50 >1000 nM , indicating selective targeting of the Rho-kinase pathway rather than broader myosin phosphorylation pathways.

ROCK1 ROCK2 Ki Kinase selectivity Enzymatic inhibition

Netarsudil Corneal Endothelial Safety: Phase 3 3-Month ECD and Morphology Data

A post hoc analysis of phase 3 trial data (n = 386 subjects) evaluated the effects of netarsudil 0.02% dosed QD or BID versus timolol 0.5% BID on corneal endothelial cell parameters over 3 months [1]. No statistically significant between-group differences were observed in changes from baseline to month 3 in endothelial cell density (ECD), coefficient of variation (CV), or percentage of hexagonal cells (%HEX) between either netarsudil dosing group and the timolol group [1]. Within-group changes in ECD were not statistically significant in any treatment arm. Netarsudil 0.02% showed no clinically significant effects on ECD, CV, or %HEX when dosed QD or BID for 3 months [1].

Corneal endothelium Endothelial cell density ECD Specular microscopy

Netarsudil Dihydrochloride: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Procurement for Clinical Trials Requiring Once-Daily Dosing with Superior IOP Reduction to Ripasudil

In clinical trials where dosing convenience and superior efficacy relative to existing ROCK inhibitors are required, netarsudil 0.02% QD is the evidence-based choice. J-ROCKET phase 3 data demonstrate 1.74 mmHg greater IOP reduction than ripasudil 0.4% BID at Week 4 (p < 0.0001), with lower ocular adverse event incidence (59.8% vs 66.7%) [1]. The once-daily dosing regimen also offers improved patient adherence potential compared to the twice-daily ripasudil regimen [1]. This scenario is supported by two independent head-to-head trials confirming netarsudil's superiority on both efficacy and tolerability endpoints [1][2].

Procurement for Add-On Therapy or Fixed-Dose Combination with Prostaglandin Analogs

For patients or research protocols requiring maximal IOP reduction beyond prostaglandin analog monotherapy, netarsudil provides a mechanistically complementary option. The MERCURY trials established that fixed-dose combination netarsudil 0.02%/latanoprost 0.005% achieves ≥30% IOP reduction in 64.5% of patients versus 37.2% with latanoprost monotherapy and 28.8% with netarsudil monotherapy [1]. This 2.25-fold increase in responder rate supports procurement of the combination formulation for protocols targeting difficult-to-control IOP or as step-up therapy [1].

Procurement for Research Requiring Defined ROCK1/ROCK2 Dual Inhibition with Limited Off-Target Kinase Activity

In basic and translational research settings requiring pharmacological interrogation of Rho kinase signaling with minimal confounding kinase inhibition, netarsudil offers a well-characterized selectivity profile. Kinase panel screening (422 kinases) confirms >90% inhibition of only 11 kinases at 0.5 μM, with ROCK1 and ROCK2 each inhibited 93% [1][2]. This restricted off-target spectrum, combined with subnanomolar to low-nanomolar Ki values (1 nM for ROCK1/ROCK2), makes netarsudil a superior tool compound for studies requiring target-specific ROCK inhibition compared to less selective analogs [1].

Procurement for Long-Term Glaucoma Management Studies Requiring Corneal Endothelial Safety Documentation

For longitudinal clinical studies or real-world evidence generation requiring chronic ROCK inhibitor exposure, netarsudil provides the most robust corneal endothelial safety data among approved ROCK inhibitors. Phase 3 post hoc analysis (n = 386) demonstrated no statistically significant differences in endothelial cell density, coefficient of variation, or hexagonality versus timolol over 3 months of treatment [1]. This established endothelial safety profile supports procurement of netarsudil for studies where corneal health is a key safety endpoint or in patient populations with pre-existing endothelial compromise [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Netarsudil dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.